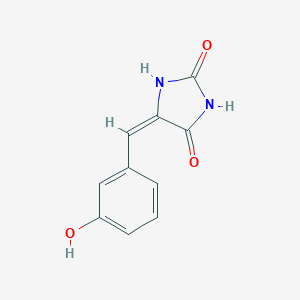

5-(3'-Hydroxybenzylidene)hydantoin

Description

5-(3'-Hydroxybenzylidene)hydantoin is a benzylidene-substituted hydantoin derivative characterized by a hydroxyl group at the 3'-position of the aromatic ring. Hydantoins, as a class of heterocyclic compounds, are renowned for their diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties. The structural versatility of hydantoins allows for modifications at the 5-position, where benzylidene or other arylidene groups can be introduced to modulate biological activity and physicochemical properties .

Propriétés

IUPAC Name |

5-[(3-hydroxyphenyl)methylidene]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-7-3-1-2-6(4-7)5-8-9(14)12-10(15)11-8/h1-5,13H,(H2,11,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAHUPKFCIYWHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=C2C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91426-39-0 | |

| Record name | 5-[(3-Hydroxyphenyl)methylene]-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91426-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3'-Hydroxybenzylidene)hydantoin typically involves the reaction of glyoxylic acid with urea in the presence of a suitable catalyst. The reaction is carried out at elevated temperatures, usually around 90°C, with the glyoxylic acid-urea mixture being added dropwise over a period of approximately 4 hours. After the addition is complete, the reaction mixture is maintained at the same temperature for an additional 2 hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors with precise temperature and pressure control.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3'-Hydroxybenzylidene)hydantoin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5-(3'-Hydroxybenzylidene)hydantoin and its derivatives have been investigated for their biological activities, including:

- Anticonvulsant Properties : Hydantoins are well-known for their anticonvulsant effects. For instance, phenytoin, a hydantoin derivative, has been widely used to treat epilepsy by stabilizing neuronal membranes and inhibiting repetitive firing of action potentials .

- Cancer Treatment : Recent studies have shown that hydantoin derivatives can act as kinase inhibitors, targeting various cancer-related pathways. These compounds demonstrate significant activity against several kinases such as EGFR (Epidermal Growth Factor Receptor), PI3K (Phosphoinositide 3-kinase), and VEGFR (Vascular Endothelial Growth Factor Receptor) . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance their potency against these targets .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate:

- Synthesis of Hybrid Molecules : The compound can be utilized to create hybrid molecules by combining it with other pharmacophores. This approach is beneficial in developing compounds with multiple mechanisms of action, enhancing therapeutic efficacy .

- Reactivity in Organic Transformations : The presence of functional groups in this compound allows it to participate in various organic transformations, making it a versatile reactant in synthetic chemistry .

Structure-Activity Relationship Studies

Research has focused on the SAR of hydantoins to optimize their biological activities:

- Kinase Inhibition : Studies have shown that modifications to the benzylidene moiety can significantly affect the inhibitory activity against specific kinases. For instance, compounds with hydroxyl groups at strategic positions exhibit enhanced binding affinity and potency .

- Cytotoxicity : Some derivatives have shown promising cytotoxic effects against cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism often involves inducing apoptosis through various pathways, including the activation of caspases and upregulation of tumor suppressor proteins like p53 .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mécanisme D'action

The mechanism of action of 5-(3'-Hydroxybenzylidene)hydantoin involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it has been shown to inhibit glycogen synthase kinase-3β, which plays a role in various cellular processes . The compound’s effects are mediated through its binding to the active site of the target enzyme, leading to changes in enzyme activity and downstream signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Position and Bioactivity

Key Observations :

Thiohydantoin vs. Hydantoin Derivatives

Table 2: Thiohydantoin vs. Hydantoin Activity

Key Observations :

Electron-Donating vs. Electron-Withdrawing Substituents

Table 3: Substituent Effects on Pharmacological Activity

Key Observations :

- Electron-rich groups (e.g., ethylthio, methoxy) improve lipophilicity and cellular uptake, critical for anticancer and antiviral activities .

- Halogen substituents (e.g., Cl) may enhance herbicidal activity by increasing electrophilicity .

Table 4: Physicochemical Properties

Q & A

Q. What are the established synthetic routes for 5-(3'-Hydroxybenzylidene)hydantoin, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between substituted benzaldehydes and hydantoin derivatives. For example, the Bucherer–Berg reaction, employing (NH₄)₂CO₃ and NaCN with ketone precursors, is a validated method for spiro-hydantoin derivatives . Reaction parameters such as solvent polarity (e.g., DMF or ethanol), temperature (>80°C), and stoichiometric ratios of reagents significantly impact yield and purity. Side reactions, such as oxidation of the hydroxybenzylidene moiety, can be mitigated by inert atmospheres (N₂/Ar) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Multimodal spectral analysis is critical:

- IR spectroscopy identifies carbonyl (C=O) stretches (~1750 cm⁻¹) and hydroxyl (O–H) vibrations (~3200 cm⁻¹).

- ¹H/¹³C-NMR resolves aromatic proton environments (δ 6.8–7.5 ppm) and hydantoin ring carbons (δ 150–160 ppm).

- Elemental analysis (C, H, N) confirms stoichiometric consistency with theoretical values (±0.3% tolerance) .

Q. What solvent systems are optimal for solubilizing this compound in experimental settings?

The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMF) or DMF:MeOH mixtures (2:1 v/v) at concentrations up to 50 mg/mL. Co-solvents like dimethyl sulfoxide (DMSO) may enhance solubility for biological assays .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound in cellular transport systems?

Use in vitro models such as human placental perfusion assays or Caco-2 cell monolayers to study transport kinetics. Quantify glucose uptake inhibition via competitive assays with 2-deoxyglucose radiolabels, and validate results with LC-MS/MS to detect intracellular metabolite accumulation. Ensure pH control (7.4) to mimic physiological conditions .

Q. What methodologies address contradictions in spectral data or bioassay results for hydantoin derivatives?

- Replication : Repeat synthesis and characterization under standardized conditions to rule out batch variability.

- Factorial design : Systematically vary parameters (e.g., temperature, solvent) to identify confounding factors .

- Cross-validation : Use complementary techniques (e.g., X-ray crystallography with DFT calculations) to resolve ambiguities in NMR assignments .

Q. How can surface adsorption properties of this compound be studied in environmental or material science contexts?

Apply microspectroscopic imaging (e.g., AFM-IR or ToF-SIMS) to analyze adsorption on model indoor surfaces (glass, polymers). Quantify reactivity with ozone or NOx under controlled humidity using flow reactors, and correlate results with ATR-FTIR spectra to track degradation pathways .

Q. What experimental strategies are recommended for assessing the compound’s cytotoxicity and enzyme inhibition potential?

- MTT assays : Screen cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.

- Enzyme kinetics : Use xanthine oxidase inhibition assays (UV-Vis monitoring at 290 nm) to determine Ki values. Pre-incubate the compound with the enzyme to assess time-dependent inhibition .

Methodological Notes

- Data Validation : Always include positive/negative controls in bioassays (e.g., metformin for glucose transport studies) .

- Synthetic Reproducibility : Document reaction conditions (e.g., ramp rates, cooling methods) to ensure batch-to-batch consistency .

- Ethical Compliance : For cellular studies, adhere to OECD guidelines for in vitro testing (e.g., viability thresholds >80% for valid assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.